Iodothiouracil

Antithyroid drug development Thyroid hyperplasia Goitrogenicity

Iodothiouracil (ITU) is the preferred thiouracil for studies where thyroid hyperplasia confounds results. It retains antithyroid potency equal to thiouracil but reduces gland weight increase to ≤20% vs. >100% for thiouracil. Its covalent 5-iodination enables 4-5× higher melanotic tumor uptake and >10:1 tumor-to-blood ratios, making it the optimal choice for melanoma-targeted radiopharmaceuticals. For preclinical thyroid surgery models, ITU adds a Wolff-Chaikoff effect via 30-40% deiodination, suppressing vascularity alongside TPO inhibition. Procure ITU for reproducible chronic antithyroid studies and melanoma imaging/therapy development.

Molecular Formula C4H3IN2OS
Molecular Weight 254.05 g/mol
CAS No. 5984-97-4
Cat. No. B1672036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodothiouracil
CAS5984-97-4
Synonyms5-iodo-2-thiouracil
iodothiouracil
iodothiouracil sodium
Molecular FormulaC4H3IN2OS
Molecular Weight254.05 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=S)N1)I
InChIInChI=1S/C4H3IN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
InChIKeyMYUHSNVSHMCUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iodothiouracil (CAS 5984-97-4): Technical Profile and Procurement-Relevant Specifications


Iodothiouracil (5-Iodo-2-thiouracil, ITU) is a halogenated thiouracil derivative [1] belonging to the thionamide class of antithyroid agents [2]. With a molecular weight of 254.05 g/mol and a density of approximately 2.36 g/cm³, ITU features a covalently bound iodine atom at the C5 position of the pyrimidine ring . This structural modification imparts dual pharmacological functionality: while retaining the thioureylene moiety necessary for thyroid peroxidase inhibition, the iodine substituent enables specific interactions with melanin biosynthesis pathways [3]. The compound is synthesized via direct electrophilic iodination of 2-thiouracil and is available as a solid with purity specifications typically ≥98% [4].

Why Iodothiouracil Cannot Be Simply Substituted with Other Thiouracil Derivatives


While all thiouracil derivatives share a common thioureylene pharmacophore, functional substitution is precluded by significant divergence in goitrogenicity, tissue distribution, and iodine-dependent mechanisms. Iodothiouracil exhibits a therapeutically critical dissociation: it retains antithyroid potency comparable to thiouracil while demonstrating markedly reduced goitrogenicity at therapeutic doses [1]. This contrasts sharply with propylthiouracil (PTU), which induces significant thyroid hyperplasia [2]. Furthermore, the covalent iodine in ITU enables specific uptake into melanin-synthesizing tissues—a property entirely absent in non-iodinated analogs [3]. Consequently, the selection between ITU and alternatives such as thiouracil, PTU, or methylthiouracil must be guided by the required balance of antithyroid efficacy, goitrogenic risk, and tissue-targeting capability [4].

Quantitative Evidence for Iodothiouracil Differentiation vs. Comparator Compounds


Reduced Goitrogenicity Relative to Thiouracil and Propylthiouracil

Iodothiouracil (ITU) demonstrates significantly reduced goitrogenicity compared to non-iodinated thiouracil and propylthiouracil (PTU) at doses that achieve antithyroid efficacy [1]. In rat studies, ITU at 0.1% in diet (approximately 50 mg/kg/day) produced minimal thyroid hypertrophy (gland weight increase <20% vs. control), whereas equieffective antithyroid doses of thiouracil induced >100% gland weight increase [2]. When compared on a molar basis, PTU was 2- to 3-fold more potent as a goitrogen than ITU at equivalent antithyroid concentrations [3].

Antithyroid drug development Thyroid hyperplasia Goitrogenicity

Comparable Antithyroid Efficacy to Thiouracil with Favorable Safety Margin

In direct comparative studies, iodothiouracil (ITU) and thiouracil demonstrate equivalent antithyroid activity in suppressing thyroid iodide uptake and organic binding [1]. Both compounds reduced thyroidal I-131 uptake by 85-90% at doses of 10-20 mg/kg in rats, with no statistically significant difference between treatments (p>0.05) [2]. The biological decay rate of thyroidal radioiodine was accelerated identically by both compounds, indicating comparable potency at the level of thyroid hormone synthesis inhibition [3].

Thyroid peroxidase inhibition Radioiodine uptake Antithyroid potency

Specific Melanoma Uptake: 4-5x Higher in Melanotic vs. Amelanotic Tumors

Iodothiouracil demonstrates selective accumulation in melanin-synthesizing tissues, a property absent in non-iodinated thiouracil derivatives [1]. In Syrian golden hamsters implanted with melanoma xenografts, uptake of 123I-ITU in melanotic tumors was 4-5 times higher than in amelanotic tumors (p<0.01) [2]. Tumor-to-blood ratios exceeded 10:1 at 24 hours post-injection, confirming specific melanin-dependent retention [3]. In Harding-Passey melanoma models, [125I]ITU persisted in tumor tissue for up to 2 weeks while clearing from normal tissues to near-background levels [4].

Melanoma imaging Radiopharmaceutical Tumor targeting

Radiochemical Synthesis Yield: >80% with >98% Purity for Labeled ITU

Radioiodinated iodothiouracil can be prepared directly from 2-thiouracil via electrophilic iodination using Iodo-Gen™ [1]. The synthesis achieves overall radiochemical yields averaging 80%, with radiochemical purity exceeding 98% as verified by reversed-phase HPLC [2]. Specific activities up to 20 Ci/mmol have been obtained for 125I- and 131I-labeled ITU, enabling high-sensitivity detection in tracer studies [3]. This efficient, single-step radiosynthesis contrasts with more complex labeling procedures required for other thiouracil derivatives [4].

Radiosynthesis Radiopharmaceutical production Iodine-123/125/131

In Vivo Iodide Release and Dual Pharmacological Activity

Iodothiouracil undergoes partial deiodination in vivo, releasing free iodide that contributes to the overall antithyroid effect [1]. In rat studies, approximately 30-40% of administered ITU is deiodinated within 24 hours, providing a sustained release of iodide that independently suppresses thyroid function via the Wolff-Chaikoff effect [2]. This dual mechanism—thioureylene-mediated TPO inhibition plus iodide-mediated suppression—distinguishes ITU from non-iodinated thiouracils (thiouracil, PTU, MTU), which rely solely on enzyme inhibition [3]. The released iodide also reduces thyroid vascularity, a beneficial effect not observed with thiouracil alone [4].

Prodrug activation Iodide release Dual mechanism

Validated Research and Industrial Applications for Iodothiouracil Based on Comparative Evidence


Antithyroid Research Requiring Minimal Goitrogenicity

For in vivo studies investigating thyroid hormone synthesis inhibition where thyroid hyperplasia confounds results, iodothiouracil (ITU) is the preferred agent. The evidence demonstrates that ITU at 0.1% dietary concentration achieves 85-90% suppression of iodide uptake—equivalent to thiouracil—but with ≤20% gland weight increase compared to >100% for thiouracil [1]. This reduced goitrogenicity is critical for chronic administration protocols exceeding 14 days, minimizing the confounding effects of TSH-driven hypertrophy on experimental endpoints [2]. Procurement should specify ITU for any study where thyroid weight changes represent an undesired variable.

Melanoma-Targeted Radiopharmaceutical Development

Iodothiouracil is uniquely suited for development as a melanoma-localizing radiopharmaceutical. The compound exhibits 4- to 5-fold higher uptake in melanotic versus amelanotic melanomas and tumor-to-blood ratios exceeding 10:1 at 24 hours [1]. Radioiodination yields exceed 80% with >98% purity using Iodo-Gen™ methodology, producing labeled ITU suitable for SPECT (123I), PET (124I), or therapeutic (131I) applications [2]. Researchers developing targeted imaging or radiotherapeutic agents for pigmented malignancies should select ITU over non-iodinated thiouracil derivatives, which lack melanin-specific accumulation [3].

Dual-Mechanism Antithyroid Studies in Surgical Models

In experimental thyroid surgery models requiring preoperative reduction of both thyroid hormone synthesis and gland vascularity, iodothiouracil offers a dual-mechanism advantage. The compound provides TPO inhibition via its thioureylene moiety while simultaneously releasing free iodide (30-40% deiodination in 24h) that suppresses thyroid function via the Wolff-Chaikoff effect and reduces gland vascularity [1]. This dual activity may accelerate achievement of euthyroid status and improve surgical field conditions relative to single-mechanism agents such as PTU or thiouracil [2]. Studies requiring preoperative antithyroid conditioning should consider ITU for its combined pharmacological profile.

Comparative Antithyroid Drug Screening Panels

For high-throughput screening or structure-activity relationship (SAR) studies of antithyroid agents, iodothiouracil serves as an essential reference compound representing the 5-halogenated thiouracil subclass. ITU demonstrates antithyroid potency statistically equivalent to thiouracil (85-90% I-131 uptake suppression at 10-20 mg/kg) but with a distinct goitrogenicity and tissue-distribution profile [1]. Including ITU in comparative panels alongside thiouracil, PTU (2-3x more potent goitrogen), and methylthiouracil enables comprehensive SAR evaluation of substituent effects on efficacy, goitrogenicity, and off-target accumulation [2]. Procurement for screening libraries should include ITU as the prototypical 5-iodo-substituted member of the series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iodothiouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.